Home > Products > Screening Compounds P87577 > Dimoxamine hydrochloride
Dimoxamine hydrochloride - 52663-86-2

Dimoxamine hydrochloride

Catalog Number: EVT-1565895
CAS Number: 52663-86-2
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dimoxamine hydrochloride is a psychoactive compound classified within the phenethylamine family. It is known for its potential applications in both scientific research and medicine, although its clinical use remains limited. The compound is recognized for its interaction with serotonin receptors, particularly the serotonin 5-HT2 receptor, which contributes to its psychoactive effects.

Source

Dimoxamine hydrochloride, also referred to by various names such as 4C-D and BL-3912, is synthesized through specific chemical reactions involving precursor compounds. The primary source of information regarding its synthesis and properties comes from chemical databases and research publications that focus on psychoactive substances.

Classification

Dimoxamine hydrochloride is classified under psychoactive substances due to its effects on the central nervous system. It falls into the broader category of phenethylamines, which are structurally characterized by a phenethylamine backbone.

Synthesis Analysis

Methods

The synthesis of dimoxamine hydrochloride typically involves several key steps:

  1. Formation of Nitro Compound: The initial step involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to produce a nitrostyrene intermediate.
  2. Reduction: This intermediate is subsequently reduced using lithium aluminum hydride (LiAlH4), yielding dimoxamine as the final product.

Technical Details

  • Reagents: Common reagents used in the synthesis include nitroethane and lithium aluminum hydride.
  • Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Molecular Structure Analysis

Structure

Dimoxamine hydrochloride has a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol. The IUPAC name for this compound is (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine.

Data

  • InChI Key: MLYCFWZIAJAIGW-LLVKDONJSA-N
  • SMILES Representation: CCC(CC1=C(C=C(C(=C1)OC)C)OC)N

The structure features a butanamine chain attached to a substituted phenyl ring, which includes two methoxy groups at the 2 and 5 positions.

Chemical Reactions Analysis

Reactions

Dimoxamine undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized to form various products depending on conditions.
  2. Reduction: The nitrostyrene intermediate is reduced to form dimoxamine.
  3. Substitution: Substitution reactions can occur at the methoxy groups on the aromatic ring.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions employed.

Mechanism of Action

Dimoxamine functions primarily as a serotonin 5-HT2 receptor agonist. This interaction leads to various psychoactive effects, including alterations in mood and perception. Its mechanism suggests potential applications in behavioral research and possibly in treating mood disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Solubility: Dimoxamine hydrochloride is expected to be soluble in water due to its hydrochloride salt form.

Chemical Properties

  • Stability: The compound's stability under various conditions (light, heat, moisture) should be evaluated in laboratory settings.
  • Reactivity: Reactivity with common solvents and reagents should be characterized to ensure safe handling.
Applications

Scientific Uses

  1. Chemistry Research: Dimoxamine is utilized in studies exploring structure-activity relationships among phenethylamines.
  2. Behavioral Studies: Its effects on behavior have been investigated in animal models, indicating potential utility in psychological research.
  3. Medical Trials: Limited human trials have assessed its efficacy as an antidepressant, although more extensive research is needed to establish therapeutic uses.
Introduction to Dimoxamine Hydrochloride

Historical Context and Discovery

Early Synthesis and Development by Alexander Shulgin

Dimoxamine was first synthesized by renowned chemist Alexander Shulgin during his systematic exploration of phenethylamine derivatives. Shulgin’s work focused on structural modifications of the psychedelic compound 2,5-dimethoxy-4-methylamphetamine (DOM), specifically examining the effects of α-alkyl chain elongation. By replacing DOM’s α-methyl group with an ethyl substituent, Shulgin created the novel entity initially designated as α-Et-2C-D or 4C-D—denoting a four-carbon side chain in contrast to 2C-D’s two-carbon chain [2] [4]. In his seminal work PiHKAL (Phenethylamines I Have Known and Loved), Shulgin documented this compound’s unique psychoactive profile, noting it produced “the alert of a psychedelic, with none of the rest of the package” at tested doses [2].

Bristol Laboratories' Investigations and Naming Conventions

Bristol Laboratories (later Bristol-Myers Squibb) acquired Dimoxamine for comprehensive development in the 1970s, assigning it the code name BL-3912 (with the (R)-enantiomer designated BL-3912A) [4]. The tentative brand name "Dimoxamine" reflected its structural kinship to known psychoactive amines. Bristol-Myers conducted extensive preclinical and clinical studies, including Phase II human trials exploring antidepressant, pro-cognitive, and anti-parkinsonian applications [4] [5]. Corporate documentation described remarkable outcomes: rapid remission of psychotic symptoms in schizophrenia, reversal of Parkinsonian motor deficits comparable to L-DOPA, and enhanced sociability in geriatric patients—all without hallucinogenic effects at doses up to 100 mg/day [4]. Despite promising clinical signals, strategic economic considerations led to the discontinuation of development, leaving Dimoxamine as an intriguing but undeveloped pharmacological candidate [4].

Table 1: Nomenclature and Chemical Identifiers for Dimoxamine

Designation TypeIdentifier
IUPAC Name(R)-1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride
SynonymsBL-3912A, Ariadne, 4C-D, α-Et-2C-D, Dimoxamine HCl
CAS Registry52663-86-2 (HCl salt); 52842-58-7 (free base)
Molecular FormulaC₁₃H₂₁NO₂·HCl (free base: C₁₃H₂₁NO₂)
PubChem CID12915108 (hydrochloride)

Classification Within Psychopharmacological Agents

Phenethylamine and Phenylisobutylamine Family

Dimoxamine belongs to the phenylalkylamine superfamily, characterized by a phenethyl core substituted with methoxy groups at positions 2 and 5 and a methyl group at position 4. Its α-ethyl modification places it in the phenylisobutylamine subclass, distinct from classic α-methyl phenethylamines (amphetamines) like DOM [4]. This α-alkyl extension critically modulates receptor interactions—particularly at serotonin 5-HT₂A receptors—conferring functional selectivity that underpins its non-hallucinogenic profile. Chemically, Dimoxamine is a homolog of two well-characterized compounds:

  • DOM (psychedelic amphetamine): Sharing identical 2,5-dimethoxy-4-methyl aromatic substitution but differing in the α-ethyl versus α-methyl group.
  • 2C-D (psychedelic phenethylamine): Sharing the phenethylamine backbone without the α-methyl group [2] [4].

Structural Analogues: 4C-D, BL-3912, and Relation to DOM/2C-D

The structural continuum linking Dimoxamine to its psychedelic analogues reveals key pharmacophore determinants:

Table 2: Structural and Pharmacological Comparison with Analogues

Compoundα-SubstituentAromatic Substitution5-HT₂A EfficacyPsychoactive Profile
Dimoxamine (BL-3912A)α-Ethyl2,5-(OCH₃); 4-CH₃Partial agonist (Low efficacy)Non-hallucinogenic; "Psychic energizer"
DOM (STP)α-Methyl2,5-(OCH₃); 4-CH₃Full agonistPotent psychedelic
2C-DNone (phenethylamine)2,5-(OCH₃); 4-CH₃Full agonistMild psychedelic
DOETα-Methyl2,5-(OCH₃); 4-C₂H₅Full agonistPsychedelic at higher doses

Dimoxamine’s receptor binding profile shows high selectivity for serotonin receptors over dopamine, histamine, or muscarinic systems. Crucially, it acts as a low-efficacy partial agonist at human 5-HT₂A receptors (Emax ≈ 80–91% vs. 5-HT) compared to DOM’s full agonism (Emax ≈ 100%), explaining its attenuated psychedelic potential [4] [10]. This contrasts with its relatively high affinity (Kᵢ = 120 nM at 5-HT₂A), confirming that binding affinity alone does not predict hallucinogenic capacity [4].

Significance in Neuropsychopharmacology Research

Dimoxamine represents a pioneering prototype for non-hallucinogenic 5-HT₂A receptor agonists—a class garnering renewed interest for treating neuropsychiatric disorders without inducing altered states of consciousness. Its clinical and preclinical effects suggest multiple research applications:

  • Parkinson’s Disease: In auxilin-knockout mice (a genetic Parkinson’s model), Dimoxamine rescued motor deficits equivalently to L-DOPA despite lacking direct dopaminergic activity. This implicates 5-HT₂A-mediated modulation of striatal dopamine release or cortical-striatal circuitry [4].
  • Cognitive and Affective Disorders: Bristol-Myers documented pro-cognitive effects in geriatric patients and mood normalization in bipolar depression. These align with rodent studies showing improved avoidance learning without stimulant side effects [4] [5].
  • Neuroplasticity Mechanisms: Though not directly tested with Dimoxamine, related 5-HT₂A agonists like DOI enhance structural brain plasticity and cognitive flexibility in mice one week post-administration [3]. Dimoxamine’s ability to replicate such plasticity without hallucinations could offer novel therapeutic pathways.
  • Receptor Signaling Bias: Recent cryo-EM structures of 5-HT₂A complexed with psychedelics (e.g., psilocin, DOI) versus non-psychedelics reveal how ligand-receptor interactions dictate G-protein versus β-arrestin signaling [10]. Dimoxamine’s α-ethyl group likely induces a distinct receptor conformation that favors submaximal Gq activation—a hypothesis supported by molecular docking studies [4] [10].

Table 3: Key Preclinical Findings Supporting Therapeutic Potential

Therapeutic AreaExperimental ModelObserved EffectProposed Mechanism
ParkinsonismAuxilin-knockout miceReversal of motor deficits equivalent to L-DOPA5-HT₂A-dependent striatal dopamine modulation
Cognitive EnhancementRats (avoidance tasks)Improved learning without psychomotor stimulationSerotonergic enhancement of cortical associative processing
Depression/MotivationMonkeys (maze running)Restored motivation in behaviorally inactive subjects5-HT₂A/2C-mediated mesolimbic dopamine regulation

Properties

CAS Number

52663-86-2

Product Name

Dimoxamine hydrochloride

IUPAC Name

(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

InChI

InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H/t11-;/m1./s1

InChI Key

HQMDHDKBZGKPGS-RFVHGSKJSA-N

SMILES

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl

Synonyms

1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane
2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane
BL 3912A
BL-3912A
dimoxamine
dimoxamine hydrochloride
dimoxamine hydrochloride, (+-)-isomer
dimoxamine hydrochloride, (R)-isomer
dimoxamine hydrochloride, (S)-isomer
dimoxamine, (+-)-isomer
dimoxamine, (S)-isomer
MDPA-1

Canonical SMILES

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl

Isomeric SMILES

CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.